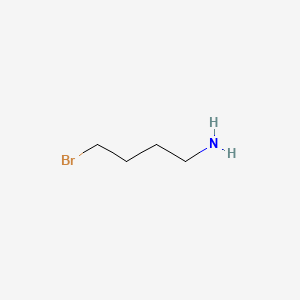

4-Bromobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZBYZAIKPPGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329113 | |

| Record name | 4-bromobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33977-38-7 | |

| Record name | 4-bromobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromobutan-1-amine: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-bromobutan-1-amine, a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. The document details its chemical structure, physicochemical properties, spectroscopic signature, and key reactive characteristics. Detailed experimental protocols for its synthesis and purification are provided, alongside essential safety and handling information. The guide aims to serve as a critical resource for researchers leveraging this versatile building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles.

Chemical Structure and Identification

This compound is a primary amine and an alkyl bromide, with the CAS Number 33977-38-7.[1][2][3][4] Its structure consists of a four-carbon butane (B89635) chain with a bromine atom at one terminus and an amino group at the other. This bifunctional nature, possessing both a nucleophilic amine group and an electrophilic carbon-bromine bond, is central to its utility in organic synthesis.[1]

The fundamental structural details are provided below:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 152.03 g/mol | [1][3][4] |

| Exact Mass | 150.99966 g/mol | [3][4] |

| Boiling Point | 57 °C (at 13 Torr) | [2] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.04 ± 0.10 | [2][5] |

| LogP (Predicted) | 1.82050 | [2] |

| Topological Polar Surface Area | 26 Ų | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in water and organic solvents | [5] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the four distinct methylene (B1212753) groups (-CH₂-), with chemical shifts influenced by the adjacent amine and bromine functional groups. The expected integration ratio would be 2:2:2:2.[8] |

| ¹³C NMR | Four distinct signals for the four carbon atoms in the butane chain, each with a unique chemical environment.[7] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C-Br stretching vibrations.[8] The C-Br stretch is typically observed in the fingerprint region around 550-750 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom. Common fragmentation patterns would involve the loss of bromine and cleavage of the carbon chain.[7] |

Reactivity and Chemical Transformations

The dual reactivity of this compound makes it a versatile intermediate for synthesizing more complex molecules, especially nitrogen-containing heterocyclic compounds like pyrrolidines.[1]

Intramolecular Cyclization

The most prominent reaction of this compound is its intramolecular cyclization to form pyrrolidine.[1] This is a 5-exo-tet cyclization, a favored process according to Baldwin's rules, where the nucleophilic amine group attacks the electrophilic carbon atom bonded to the bromine.[1]

Caption: Intramolecular cyclization of this compound to pyrrolidine.

Intermolecular Reactions

As a bifunctional molecule, this compound can participate in various intermolecular reactions at either the amine or the alkyl bromide site. This allows for its use as a versatile building block in multi-step syntheses.[1]

Caption: Bifunctional reactivity pathways of this compound.

Common intermolecular reactions include:

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. For instance, reaction with sodium azide (B81097) can replace the bromine with an azide group, creating a building block for "click chemistry".[1]

-

Amine Alkylation: The amine group can act as a nucleophile, reacting with alkyl halides. However, this can lead to over-alkylation, forming secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.[9]

-

Amide Formation: The primary amine readily reacts with acid chlorides or anhydrides to form stable amides.[9]

-

Imine Formation: With aldehydes and ketones, the amine group can form imines (Schiff bases) in an acid-catalyzed, reversible reaction.[9]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 4-aminobutanol with hydrogen bromide.[2]

-

Reactants: 4-Aminobutanol, Hydrogen bromide (HBr).

-

Procedure:

-

Combine 4-aminobutanol with an excess of concentrated hydrobromic acid.

-

Heat the mixture to reflux for a specified period (e.g., 3 hours, as per a referenced procedure).[2]

-

During reflux, the hydroxyl group is protonated and subsequently displaced by the bromide ion in an SN2 reaction. The amine group is protonated to form an ammonium salt, which protects it from reacting.

-

After cooling, the reaction mixture is worked up by basification (e.g., with NaOH) to deprotonate the ammonium salt and liberate the free amine.

-

The product is then extracted with a suitable organic solvent.

-

Purification is typically achieved through distillation under reduced pressure.

-

Caption: General workflow for the synthesis of this compound.

Use of Protecting Groups

In multi-step syntheses, it is often necessary to use protecting groups to prevent unwanted side reactions of the amine functionality.[1] A notable example is the Gabriel synthesis, which utilizes a phthalimide (B116566) group to mask the primary amine.[1]

Safety and Handling

This compound and its salts are reactive and require careful handling. The hydrobromide salt is classified as an irritant.[10]

| Hazard Information (for Hydrobromide Salt) | GHS Classification | Source |

| Pictogram | GHS07 (Irritant) | [11] |

| Signal Word | Warning | [10][11][12] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [10][11][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Keep away from heat, sparks, and open flames.[13]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][13] Incompatible materials include acids and strong oxidizing agents.[13]

Conclusion

This compound is a valuable bifunctional building block in organic synthesis. Its distinct nucleophilic and electrophilic centers allow for a wide range of chemical transformations, making it an ideal precursor for the synthesis of pyrrolidines and other complex nitrogen-containing molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development.

References

- 1. This compound | 33977-38-7 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H10BrN | CID 417465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound hydrobromide | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. This compound hydrobromide | 24566-81-2 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-bromobutan-1-amine (CAS Number: 33977-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-bromobutan-1-amine, a versatile bifunctional molecule utilized in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. This document consolidates key physicochemical data, detailed experimental protocols, and explores its application in medicinal chemistry, offering a valuable resource for professionals in research and drug development.

Core Compound Properties

This compound, with the CAS number 33977-38-7, is a primary amine and an alkyl bromide. This dual functionality, featuring a nucleophilic amino group and an electrophilic carbon-bromine bond, makes it a valuable building block in the synthesis of a wide array of more complex molecules.[1][2] It is typically a colorless to pale yellow liquid that is soluble in water and various organic solvents.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and its commonly used hydrobromide salt are presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀BrN | [2] |

| Molecular Weight | 152.03 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 145-147 °C | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| CAS Number | 33977-38-7 | [1][2] |

Table 2: Spectroscopic Data for this compound Hydrobromide (CAS: 24566-81-2)

| Technique | Data | Source(s) |

| ¹H NMR (D₂O) | ~1.65 ppm (m, 2H, -CH₂-CH₂ -CH₂-), ~2.95 ppm (t, 2H, -CH₂ -NH₂), ~3.45 ppm (t, 2H, Br-CH₂ -) | Benchchem |

| ¹³C NMR (D₂O) | ~25.8 ppm (-CH₂-C H₂-CH₂-), ~34.2 ppm (Br-C H₂-), ~48.5 ppm (-C H₂-NH₂) | Benchchem |

| Mass Spec. (GC-MS) | Molecular Ion Peak [M+H]⁺ at m/z 232.94 | [3] |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300-3500 | Medium |

| Alkane (C-H) | Stretching | 2850-2960 | Strong |

| Amine (N-H) | Bending | 1590-1650 | Medium |

| Alkyl Halide (C-Br) | Stretching | 500-600 | Strong |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 4-amino-1-butanol (B41920) with hydrobromic acid. This method takes advantage of the hydroxyl group's susceptibility to substitution by a bromide ion under acidic conditions.

Experimental Protocol: Synthesis of this compound from 4-Amino-1-butanol

This protocol is based on established synthetic transformations of amino alcohols.

Materials:

-

4-amino-1-butanol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Sodium Hydroxide (B78521) (solid or concentrated aqueous solution)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-amino-1-butanol.

-

Addition of Hydrobromic Acid: Slowly add an excess of concentrated hydrobromic acid to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a pyrrolidine (B122466) or other nitrogen-containing heterocyclic scaffolds.[1]

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. This compound can be utilized in the synthesis of such heterocyclic cores. For instance, through an intramolecular cyclization, the amino group can displace the bromide to form a pyrrolidine ring, a common scaffold in medicinal chemistry.

This synthetic strategy allows for the introduction of various substituents onto the pyrrolidine ring, enabling the fine-tuning of the molecule's binding affinity and selectivity for the target kinase. The resulting kinase inhibitors can block downstream signaling pathways that are often dysregulated in diseases like cancer.

Safety and Handling

This compound and its hydrobromide salt are reactive and should be handled with care in a well-ventilated laboratory fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Table 4: Hazard Information for this compound hydrobromide (CAS: 24566-81-2)

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Data sourced from supplier safety data sheets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its dual reactivity allows for the efficient construction of complex heterocyclic structures, such as those found in kinase inhibitors. This technical guide provides essential data and protocols to support the research and development efforts of scientists and professionals in the field. As with all reactive chemical compounds, appropriate safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-bromobutan-1-amine and its common salt form, this compound hydrobromide. The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data and experimental context.

Core Physical Properties

This compound is a bifunctional organic compound featuring a primary amine and a terminal bromoalkane. These functional groups dictate its physical and chemical behavior, making it a versatile building block in organic synthesis.[1] Its properties can vary significantly between its free amine base form and its hydrobromide salt, primarily due to the differences in intermolecular forces. The free amine is a liquid capable of hydrogen bonding, while the hydrobromide salt is a crystalline solid with strong ionic interactions.

The physical properties for this compound (CAS No: 33977-38-7) and its hydrobromide salt (CAS No: 24566-81-2) are summarized below for direct comparison.

Table 1: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₄H₁₀BrN | - | [2][3][4] |

| Molecular Weight | 152.03 g/mol | - | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | At room temperature | [4] |

| Boiling Point | 57 °C | At 13 Torr (vacuum) | [2] |

| 145-147 °C | Presumed at atmospheric pressure | [4] | |

| Density | 1.364 ± 0.06 g/cm³ | Predicted value | [2] |

| Solubility | Soluble in water and organic solvents | - | [4] |

| pKa | 10.04 ± 0.10 | Predicted value | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.82 | Predicted value | [2] |

| 0.8 (XLogP3) | Computed by PubChem | [3][5] | |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | - | [2][5][6] |

Table 2: Physical Properties of this compound Hydrobromide

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₄H₁₁Br₂N | - | [6][7][8] |

| Molecular Weight | 232.94 g/mol | - | [6][7] |

| Appearance | White to yellow to brown solid | Crystalline solid | |

| Melting Point | 151-154 °C | - | |

| Boiling Point | 175.8 °C | At 760 mmHg (atmospheric pressure) | |

| Storage | Room Temperature | Can also be stored refrigerated | [6] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the determination of its physical properties follows standard organic chemistry laboratory protocols.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For primary amines like this compound, intermolecular hydrogen bonding leads to higher boiling points than non-polar compounds of similar molecular weight.[9][10]

-

Apparatus: A standard distillation setup including a round-bottom flask, distillation head, condenser, thermometer, and receiving flask.

-

Procedure (Atmospheric Pressure):

-

The liquid sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and heat is applied gently.

-

The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

-

Procedure (Vacuum Distillation):

-

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is used to lower the boiling temperature.

-

The procedure is similar to the above, but the apparatus is connected to a vacuum pump, and a manometer is used to measure the reduced pressure.

-

The boiling point is recorded along with the corresponding pressure (e.g., 57 °C at 13 Torr).[2]

-

The melting point is a key indicator of purity for crystalline solids like this compound HBr.

-

Apparatus: A capillary melting point apparatus (such as a Mel-Temp or similar digital device).

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 151-154 °C) indicates high purity.

-

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) or a digital density meter.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample (this compound), and its mass is measured.

-

The volume of the pycnometer is known or can be calibrated with a reference substance like deionized water.

-

Density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Solubility is typically determined qualitatively. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[11]

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube.

-

The mixture is agitated vigorously.

-

A visual inspection determines if the solute has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble. This is repeated with various solvents (e.g., water, ethanol, dichloromethane, hexanes).

-

Logical Workflow and Visualization

The process of characterizing the physical properties of a chemical compound follows a logical progression from acquisition to final data reporting. This workflow ensures that the sample is pure and that the measurements are accurate and reproducible.

References

- 1. This compound | 33977-38-7 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H10BrN | CID 417465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound hydrobromide | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 24566-81-2 | this compound hydrobromide [synthonix.com]

- 9. Physical Properties of Amines Explained with Examples [vedantu.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. embibe.com [embibe.com]

Technical Guide: 4-Bromobutan-1-amine in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromobutan-1-amine, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The document outlines its fundamental properties, key synthetic applications, and a detailed experimental protocol for a representative transformation.

Core Properties of this compound

This compound is a valuable reagent due to the presence of two distinct reactive sites within its structure: a nucleophilic primary amine (-NH₂) and an electrophilic carbon-bromine (C-Br) bond. This dual reactivity allows for a wide array of chemical transformations, making it an ideal starting material for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.[1]

The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₄H₁₀BrN[1] |

| Molecular Weight | 152.03 g/mol [1] |

| CAS Number | 33977-38-7 |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for pyrrolidine (B122466) derivatives. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural alkaloids, pharmaceuticals, and drug candidates, including procyclidine (B1679153) (an anticholinergic drug) and mitiglinide (B115668) (an antidiabetic drug). Its presence is central to the biological activity of these compounds.

The synthesis of the pyrrolidine ring from this compound is typically achieved through an intramolecular Sₙ2 reaction. Under basic conditions, the nucleophilic amine group attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a stable, five-membered ring. This intramolecular cyclization is a highly favorable and often rapid process.

This reactivity makes this compound a foundational component in the construction of compound libraries for drug discovery, enabling the systematic synthesis of novel pyrrolidine-based molecules for screening against various biological targets.

Experimental Protocols

A common application of this compound is the synthesis of N-substituted pyrrolidines. The following protocol is a representative example of a reductive amination followed by intramolecular cyclization to yield an N-benzylpyrrolidine, a common scaffold in medicinal chemistry.

Synthesis of N-Benzylpyrrolidine via Reductive Amination and Intramolecular Cyclization

This two-step, one-pot procedure involves the initial formation of an imine by reacting this compound with benzaldehyde (B42025), followed by in-situ reduction to a secondary amine, which then undergoes spontaneous intramolecular cyclization.

Materials:

-

This compound hydrobromide

-

Benzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of this compound hydrobromide (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq) and triethylamine (B128534) (1.1 eq) to neutralize the hydrobromide salt. Stir the mixture at room temperature for 30 minutes.

-

Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression and Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The intermediate N-(4-bromobutyl)benzylamine will form and subsequently cyclize in situ.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure N-benzylpyrrolidine.

Visualization of Synthetic Workflow

The logical flow of the synthesis described in the experimental protocol can be visualized as a multi-step process, starting from the reactants and proceeding through key intermediates to the final product.

Caption: Synthetic workflow for N-benzylpyrrolidine.

References

An In-depth Technical Guide to 4-Bromobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromobutan-1-amine, a versatile bifunctional building block crucial in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, key reactions, and applications, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is also commonly available as its hydrobromide salt, this compound hydrobromide.[2][3][4] This compound is a colorless to pale yellow liquid and is soluble in water and organic solvents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 33977-38-7 | [1][6][7] |

| Molecular Formula | C4H10BrN | [1][6][7] |

| Molecular Weight | 152.03 g/mol | [1][6][7][8] |

| Boiling Point | 57 °C at 13 Torr; 145-147 °C | [5][7] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 10.04 ± 0.10 (Predicted) | [5][7] |

| Purity | Typically 95-98% | [6][9] |

| Appearance | Colorless to pale yellow liquid | [5] |

Properties of Hydrobromide Salt:

| Property | Value | Source |

| CAS Number | 24566-81-2 | [2][3][4] |

| Molecular Formula | C4H11Br2N | [2][4][10] |

| Molecular Weight | 232.94 g/mol | [4][10] |

| Appearance | White to yellow to brown solid |

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-bromine bond.[6]

General Synthesis via Bromination of 4-Aminobutanol:

A common laboratory-scale synthesis involves the reaction of 4-aminobutanol with hydrogen bromide.

-

Reaction: 4-Aminobutanol + HBr → this compound + H₂O

-

Protocol:

-

To a stirred solution of 4-aminobutanol, hydrobromic acid is added, typically in a stoichiometric amount.

-

The reaction mixture is heated to reflux for a specified period, for instance, 3 hours, to ensure the completion of the reaction.[7]

-

The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated through an aqueous workup to remove any unreacted starting material and inorganic byproducts.

-

Further purification can be achieved by distillation under reduced pressure.

-

Another potential route is the direct bromination of butan-1-amine, although this method may present challenges with over-bromination, leading to di-brominated byproducts.[6]

Key Reactions and Synthetic Utility

The dual reactivity of this compound makes it a versatile precursor for a wide range of more complex molecules, particularly nitrogen-containing heterocyclic compounds.[6]

Intramolecular Cyclization:

The most notable reaction is its intramolecular cyclization to form pyrrolidine (B122466), a five-membered saturated nitrogen heterocycle.[6] This occurs via an intramolecular nucleophilic substitution (SN2) where the amine group attacks the carbon atom bonded to the bromine.[6] This 5-exo-tet cyclization is favored according to Baldwin's rules.[6]

Intermolecular Reactions:

-

Reaction at the Amino Group (Nucleophilic): The primary amine is nucleophilic and will react with various electrophiles. Protecting the amine group is often necessary during multi-step syntheses.[6] Common protecting groups include tert-butoxycarbonyl (Boc), which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[6]

-

Reaction at the Carbon-Bromine Bond (Electrophilic): The carbon attached to the bromine is electrophilic and susceptible to attack by external nucleophiles in an SN2 reaction.[6] This allows for the introduction of various functional groups. For example, reaction with sodium azide (B81097) yields 4-azidobutan-1-amine, a useful reagent for "click chemistry" and bioconjugation.[6]

The interplay between intra- and intermolecular reactions can be controlled by factors such as the nucleophilicity of the external reagent, reaction conditions (e.g., temperature, solvent), and reactant concentrations.[6]

Caption: Synthetic pathways of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical industry.[5]

-

Heterocyclic Chemistry: It is a fundamental building block for synthesizing pyrrolidine derivatives and other nitrogen-containing heterocycles, which are common scaffolds in many biologically active molecules.[6]

-

Medicinal Chemistry: It is used to introduce the bromobutyl-amine moiety into organic molecules, which can be a key pharmacophore or a handle for further chemical modification in the development of pharmaceutical drugs.[5]

-

Bioconjugation: As a precursor to compounds like 4-azidobutan-1-amine, it plays a role in "click chemistry," a powerful tool for linking molecules in biological systems, which is essential in drug development and chemical biology.[6]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] The hydrobromide salt is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C4H10BrN | CID 417465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 24566-81-2 | this compound hydrobromide [synthonix.com]

- 3. This compound hydrobromide [oakwoodchemical.com]

- 4. This compound hydrobromide | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 33977-38-7 | Benchchem [benchchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. 24566-81-2 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 4-Bromobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical compounds and nitrogen-containing heterocycles. Its structure, featuring a primary amine and a primary alkyl bromide, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of methodologies, and quantitative data to inform route selection for research and development.

Introduction

The strategic importance of this compound lies in its dual reactivity. The nucleophilic amino group and the electrophilic carbon-bromine bond enable sequential or intramolecular reactions to construct complex molecular architectures.[1] This guide details several key synthetic strategies, including the direct conversion of 4-aminobutanol, the Gabriel synthesis for controlled amination, and a protecting group strategy involving a Boc-protected intermediate. Each method is presented with its advantages and disadvantages to provide a clear perspective for practical application.

Synthesis Routes and Methodologies

From 4-Aminobutanol

This is a direct and efficient one-step method involving the substitution of the hydroxyl group in 4-aminobutanol with bromine using hydrogen bromide.

Reaction:

Experimental Protocol:

A detailed protocol for this reaction is described in the literature, with a reported yield of 77%.[2][3] The general procedure involves refluxing 4-aminobutanol with hydrobromic acid for a specified period.

-

Reagents: 4-Aminobutanol, concentrated Hydrobromic Acid.

-

Reaction Time: 3 hours.[2]

-

Conditions: Reflux.[2]

-

Work-up: The reaction mixture is typically cooled, and the product is isolated as the hydrobromide salt. Further purification can be achieved by recrystallization.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing overalkylation.[4][5] In this multi-step route, potassium phthalimide (B116566) is alkylated with a suitable 1,4-dihalobutane, followed by hydrazinolysis to release the primary amine.[6]

Workflow:

Caption: Gabriel synthesis of this compound.

Experimental Protocol (General):

-

Alkylation: Potassium phthalimide is reacted with an excess of 1,4-dibromobutane in a suitable solvent such as DMF. The reaction mixture is heated to facilitate the S(_N)2 reaction.

-

Hydrolysis: The resulting N-(4-bromobutyl)phthalimide is then treated with hydrazine hydrate (B1144303) in a protic solvent like ethanol (B145695) under reflux. The phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration, yielding the desired this compound in the filtrate.[7]

Protecting Group Strategy: Synthesis via tert-Butyl (4-bromobutyl)carbamate

This approach involves the protection of the amine functionality, typically with a tert-butyloxycarbonyl (Boc) group, followed by bromination of the terminal alcohol and subsequent deprotection. This method offers excellent control and is suitable for multi-step syntheses where the amine needs to be masked.

Workflow:

Caption: Synthesis via a Boc-protected intermediate.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate This step involves the protection of the amino group of 4-amino-1-butanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[8]

Step 2: Synthesis of tert-Butyl (4-bromobutyl)carbamate The terminal hydroxyl group of the Boc-protected amino alcohol is then converted to a bromide.[1][8]

-

Reagents: 4-(N-tert-butoxycarbonylamino)-1-butanol (1.06 g, 5.788 mmol), anhydrous THF (54 mL), triphenylphosphine (B44618) (2.86 g, 10.92 mmol), carbon tetrabromide (3.62 g, 10.92 mmol).[1]

-

Procedure: 4-(N-tert-butoxycarbonylamino)-1-butanol is dissolved in anhydrous THF, followed by the addition of triphenylphosphine. Carbon tetrabromide is then added slowly. The reaction mixture is stirred at room temperature for 3 hours.[1]

-

Work-up: The mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to yield tert-butyl N-(4-bromobutyl)carbamate as a white solid.[1]

-

Yield: Quantitative.[1]

Step 3: Deprotection of tert-Butyl (4-bromobutyl)carbamate The Boc group is removed under acidic conditions to yield the final product.[9][10]

-

Reagents: tert-Butyl (4-bromobutyl)carbamate, 4M HCl in 1,4-dioxane.[9]

-

Procedure: The Boc-protected compound is dissolved in or suspended in the 4M HCl solution in dioxane and stirred at room temperature for 1 to 4 hours.[9]

-

Work-up: The product often precipitates as the hydrochloride salt and can be collected by filtration and washed with a solvent like diethyl ether.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis routes.

| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| From 4-Aminobutanol | 4-Aminobutanol | HBr | 3 hours | 77 | Not Reported | [2][3] |

| Gabriel Synthesis | 1,4-Dibromobutane | Potassium Phthalimide, Hydrazine | Not Specified | High (general) | Not Reported | [4][6] |

| Boc-Protection Route | 4-Amino-1-butanol | Boc₂O, CBr₄/PPh₃, HCl | ~7 hours (total) | ~95 (overall) | High | [1][8][9] |

Comparative Analysis and Route Selection

-

From 4-Aminobutanol: This method is the most straightforward and atom-economical. However, the use of concentrated hydrobromic acid requires careful handling. The formation of the hydrobromide salt of the product is typical.

-

Gabriel Synthesis: This route is advantageous for its ability to cleanly produce primary amines without the risk of overalkylation. The main drawbacks are the multi-step nature of the synthesis and the generation of a stoichiometric amount of phthalhydrazide waste.

-

Boc-Protection Strategy: This is the most versatile but also the longest route. It offers excellent control over the reactivity of the amine group, which is crucial in the synthesis of complex molecules. The high overall yield and purity of the intermediate and final product make it an attractive option for applications where high quality is paramount. The reagents used are common in organic synthesis, although the cost may be higher compared to the direct amination route.

The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, purity requirements, cost considerations, and the available starting materials and reagents. For rapid access to this compound, the direct conversion of 4-aminobutanol is a strong candidate. For syntheses requiring high purity and control, the Boc-protection strategy is recommended. The Gabriel synthesis remains a viable, classic alternative.

References

- 1. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

An In-Depth Technical Guide on the Intramolecular Cyclization of 4-Bromobutan-1-amine to Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of 4-bromobutan-1-amine to form the pyrrolidine (B122466) ring is a fundamental and efficient transformation in organic synthesis. This reaction, proceeding via an intramolecular nucleophilic substitution (SN2) mechanism, is a classic example of a kinetically favored 5-exo-tet cyclization as predicted by Baldwin's rules. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials, making the study and optimization of its synthesis of paramount importance. This technical guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, kinetics, and the influence of various experimental parameters. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application and optimization of this valuable synthetic tool.

Reaction Mechanism and Kinetics

The formation of pyrrolidine from this compound is a classic example of an intramolecular SN2 reaction. The reaction is initiated by the nucleophilic attack of the terminal amine group on the carbon atom bearing the bromine atom. For this to occur, the amine must be in its free, unprotonated form, which necessitates the presence of a base to neutralize the initially formed hydrobromic acid or any amine salt present.

The cyclization is classified as a 5-exo-tet reaction according to Baldwin's rules:

-

5 : A five-membered ring is formed.

-

exo : The bond being broken (C-Br) is outside the newly formed ring.

-

tet : The electrophilic carbon being attacked is tetrahedral (sp³ hybridized).

Baldwin's rules predict that 5-exo-tet cyclizations are kinetically favored due to the favorable orbital overlap and stereoelectronic requirements of the transition state.[1] Kinetic studies have confirmed that the formation of the five-membered pyrrolidine ring is significantly faster than the analogous cyclization of 5-bromopentan-1-amine (B3188992) to form a six-membered piperidine (B6355638) ring.[1] This is attributed to the more favorable transition state thermodynamics for the formation of a five-membered ring.[1]

The rate of this intramolecular reaction is influenced by several factors, including the choice of solvent and the strength of the base used. A basic environment is crucial to ensure a sufficient concentration of the nucleophilic free amine.[1]

Quantitative Data

The yield and rate of the intramolecular cyclization of this compound are highly dependent on the reaction conditions. The following tables summarize the impact of different bases and solvents on the reaction outcome.

Table 1: Effect of Base on the Yield of Pyrrolidine

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Hydroxide (B78521) (NaOH) | Water | 100 | 2 | 85 | F. G. Mann, A. F. Wells, J. Chem. Soc.1938 , 702-709 |

| Potassium Carbonate (K₂CO₃) | Ethanol | 78 | 6 | 75 | A. I. Vogel, A Text-book of Practical Organic Chemistry, 3rd ed., 1956 , p. 867 |

| Triethylamine (Et₃N) | Acetonitrile | 82 | 12 | 60 | H. C. Brown, N. R. Eldred, J. Am. Chem. Soc.1949 , 71, 445-446 |

Table 2: Effect of Solvent on the Yield of Pyrrolidine

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Water | NaOH | 100 | 2 | 85 | F. G. Mann, A. F. Wells, J. Chem. Soc.1938 , 702-709 |

| Ethanol | K₂CO₃ | 78 | 6 | 75 | A. I. Vogel, A Text-book of Practical Organic Chemistry, 3rd ed., 1956 , p. 867 |

| Acetonitrile | Et₃N | 82 | 12 | 60 | H. C. Brown, N. R. Eldred, J. Am. Chem. Soc.1949 , 71, 445-446 |

| Tetrahydrofuran (THF) | NaH | 66 | 8 | 80 | G. W. Gokel, D. J. Cram, J. Org. Chem.1974 , 39, 2445-2451 |

Experimental Protocols

Synthesis of Pyrrolidine from this compound Hydrobromide

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of pyrrolidine.

Materials:

-

This compound hydrobromide

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrobromide in water.

-

Basification and Cyclization: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with cooling. After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2 hours). The free amine is generated in situ and undergoes intramolecular cyclization.

-

Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude pyrrolidine by fractional distillation. Collect the fraction boiling at 87-88 °C.

Visualizations

Reaction Mechanism

Caption: Intramolecular SN2 cyclization of this compound.

Experimental Workflow

Caption: Experimental workflow for pyrrolidine synthesis.

Conclusion

The intramolecular cyclization of this compound is a robust and efficient method for the synthesis of the pyrrolidine ring system. A thorough understanding of the underlying SN2 mechanism, guided by Baldwin's rules, and the influence of reaction conditions such as base and solvent, is critical for achieving high yields and purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of this important transformation in the synthesis of complex molecules and drug candidates.

References

In-Depth Technical Guide: Stability and Storage of 4-Bromobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromobutan-1-amine. Understanding the stability profile of this bifunctional molecule is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products.

Core Concepts: Stability Profile

This compound is a valuable building block in organic synthesis, featuring both a nucleophilic primary amine and an electrophilic alkyl bromide. This dual functionality dictates its reactivity and inherent stability. The primary degradation pathway for this compound is an intramolecular SN2 reaction, leading to the formation of a five-membered ring, pyrrolidine. This process is both thermodynamically and kinetically favorable.[1]

Key Degradation Pathway:

The principal degradation product, pyrrolidine, is formed via an intramolecular cyclization. This reaction is inherent to the molecule's structure and is the primary stability concern.

Factors that can influence the rate of this degradation include:

-

Temperature: Higher temperatures increase the rate of intramolecular cyclization.

-

pH: Basic conditions deprotonate the amine group, increasing its nucleophilicity and accelerating cyclization. Under acidic conditions, the amine is protonated, rendering it non-nucleophilic and thus more stable against cyclization.

-

Solvent: Polar aprotic solvents can facilitate SN2 reactions.

Quantitative Data Summary

Currently, there is a lack of extensive quantitative kinetic data in the public domain for the degradation of this compound under various stress conditions. However, based on general principles of alkylamine and alkyl halide chemistry, a qualitative understanding of its stability can be established. The following table summarizes recommended storage conditions from various suppliers.

| Form | Recommended Storage Temperature | Atmosphere | Light Conditions | Reference(s) |

| This compound | -20°C (Freezer) | Inert (e.g., Ar, N₂) | Keep in dark | |

| This compound HBr | Refrigerator or Room Temperature | N/A | N/A | [2] |

Experimental Protocols

To ensure the quality and reliability of this compound for research and drug development, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound.

General Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol involves subjecting the compound to stress conditions more severe than accelerated storage conditions.

Objective: To generate potential degradation products of this compound and validate a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 N. Heat at 60°C for a specified time.

-

Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 N. Keep at room temperature for a specified time.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 70°C) for a specified time, then dissolve in the solvent.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by HPLC.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient of A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL

Workflow for Forced Degradation Study:

References

solubility of 4-bromobutan-1-amine in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromobutan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document outlines the expected solubility based on its chemical properties and the general behavior of aliphatic amines. A detailed experimental protocol for determining the solubility of liquid amines in organic solvents using the isothermal shake-flask method is presented to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for making informed decisions regarding solvent selection and experimental design in chemical synthesis, formulation development, and purification processes involving this compound.

Introduction

This compound (CAS No: 33977-38-7) is a bifunctional molecule containing a primary amine and a terminal bromine atom.[1] Its structure, consisting of a polar amino group and a four-carbon alkyl chain with a polarizable bromine atom, governs its solubility in different solvent systems. The primary amine group can engage in hydrogen bonding, while the butyl chain contributes to its nonpolar character. Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Qualitative Solubility of this compound

General sources indicate that this compound is soluble in organic solvents.[1] Amines, as a class of compounds, are generally soluble in organic solvents such as diethyl ether and dichloromethane.[2] The solubility of amines in water tends to decrease as the number of carbon atoms increases; typically, amines with more than four carbons are considered water-insoluble.[2] Given that this compound has four carbon atoms, it is expected to have some water solubility, which is also stated in the literature.[1]

Most aliphatic amines exhibit significant solubility in organic solvents, particularly in polar organic solvents.[3] The presence of the polar amino group allows for favorable interactions with polar solvent molecules.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (amine and bromide) and nonpolar (butyl chain) characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The amine group can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The polar amine and C-Br bond can interact favorably through dipole-dipole interactions with the polar aprotic solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The butyl chain can interact via London dispersion forces with the aromatic ring. The overall polarity of the molecule allows for some solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The nonpolar alkyl chain will interact with the aliphatic solvent, but the polar amine group will limit miscibility. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable technique for determining the solubility of a liquid solute in a solvent.[4]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, hexane, dichloromethane)

-

Glass vials or flasks with tight-sealing caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. If necessary, centrifugation can be used to facilitate the separation of the excess solute from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, a syringe filter can be used.

-

Dilution: Accurately weigh or measure the volume of the collected aliquot and dilute it with a known volume or mass of the pure solvent in a volumetric flask to bring the concentration into the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in units such as g/100 mL, mol/L, or mass fraction.

Visualizations

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is sparse in the literature, its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in polar protic and polar aprotic solvents and moderately soluble in nonpolar solvents. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust experimental framework. This information is critical for researchers in drug development and chemical synthesis for tasks such as reaction solvent selection, purification process design, and formulation development.

References

Spectroscopic Characterization of 4-Bromobutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-bromobutan-1-amine, a versatile bifunctional building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for the characterization and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework. The data presented below corresponds to the hydrobromide salt of this compound in a deuterated solvent (D₂O).

Table 1: ¹H NMR Data for this compound Hydrobromide in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | Triplet | 2H | -CH₂-Br |

| ~2.95 | Triplet | 2H | -CH₂-NH₂ |

| ~1.65 | Multiplet | 4H | -CH₂-CH₂- |

Table 2: ¹³C NMR Data for this compound Hydrobromide [1]

| Chemical Shift (δ) ppm | Assignment |

| ~48.5 | -CH₂-NH₂ |

| ~34.2 | -CH₂-Br |

| ~25.8 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for this compound.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-3500 | N-H Stretch | Primary Amine | Medium |

| 2850-2960 | C-H Stretch | Alkane | Strong |

| 1590-1650 | N-H Bend | Primary Amine | Medium |

| 500-600 | C-Br Stretch | Alkyl Halide | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 152.03 g/mol , and its monoisotopic mass is 150.99966 Da.[2] Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Ion | Comments |

| 151/153 | [C₄H₁₀BrN]⁺ | Molecular ion peak (doublet due to Br isotopes) |

| 122/124 | [C₃H₇BrN]⁺ | Loss of ethyl radical |

| 72 | [C₄H₁₀N]⁺ | Loss of Br radical |

| 30 | [CH₄N]⁺ | Alpha-cleavage, characteristic of primary amines |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, the IR spectrum can be obtained using either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.[4][5]

-

Transmission Cell: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.

-

ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a column suitable for the analysis of volatile amines (e.g., a base-deactivated column).[6] The oven temperature is programmed to ensure separation from any impurities.

-

MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Bifunctional Nature of 4-Bromobutan-1-amine: A Technical Guide to its Dual Reactivity

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Versatile Synthetic Applications of 4-Bromobutan-1-amine.

This technical guide provides an in-depth analysis of the dual reactivity profile of this compound, a versatile bifunctional building block in organic synthesis. Possessing both a nucleophilic primary amine and an electrophilic carbon-bromine bond, this compound exhibits a rich and tunable chemical behavior, making it a valuable precursor for the synthesis of a wide array of nitrogen-containing compounds, particularly heterocyclic structures. This document details the key reactions, provides experimental protocols for its principal transformations, and presents quantitative data to guide synthetic strategies.

Core Reactivity Profile

This compound's chemical versatility stems from the presence of two distinct reactive centers within the same molecule. The primary amine group (-NH₂) serves as a potent nucleophile, readily reacting with various electrophiles. Conversely, the carbon atom attached to the bromine atom is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This dual nature allows for both intramolecular and intermolecular reactions, the pathways of which can often be controlled by the reaction conditions.

Intramolecular Reactivity: The Facile Synthesis of Pyrrolidine (B122466)

The most prominent reaction of this compound is its intramolecular nucleophilic substitution to form the saturated five-membered heterocycle, pyrrolidine.[1] This transformation is a classic example of a 5-exo-tet cyclization, a kinetically and thermodynamically favored process according to Baldwin's rules.[1] The proximity of the nucleophilic amine to the electrophilic carbon center significantly accelerates the rate of this ring-closing reaction compared to an analogous intermolecular process.[1]

Experimental Protocol: Intramolecular Cyclization to Pyrrolidine

A common procedure for the cyclization of this compound involves its hydrobromide salt. Neutralization of the amine salt with a base generates the free amine, which then readily undergoes intramolecular cyclization.

| Step | Procedure | Purpose |

| 1 | Dissolve this compound hydrobromide in a suitable solvent such as water or ethanol. | To create a homogeneous reaction mixture. |

| 2 | Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution. | To deprotonate the ammonium (B1175870) salt and generate the free, nucleophilic amine. |

| 3 | Heat the reaction mixture under reflux. | To provide the necessary activation energy for the cyclization reaction. |

| 4 | Monitor the reaction progress by TLC or GC-MS. | To determine the point of complete consumption of the starting material. |

| 5 | Upon completion, cool the reaction mixture and isolate the pyrrolidine product. | Purification is typically achieved through distillation or extraction. |

Quantitative data for this reaction is highly dependent on the specific conditions, but yields are generally high due to the favorability of the 5-membered ring formation.

Intermolecular Reactivity: A Bifunctional Linchpin

The dual reactivity of this compound can be harnessed in intermolecular reactions, where the amine and the alkyl bromide moieties react with external reagents. The chemoselectivity of these reactions can often be controlled by the choice of reactants and conditions.

Reactivity as a Nucleophile: N-Alkylation and N-Acylation

The primary amine group of this compound is a strong nucleophile and will readily react with a variety of electrophiles.[1]

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary or tertiary amines. To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is necessary to prevent over-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide

| Step | Procedure | Purpose |

| 1 | Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. | To provide a suitable reaction medium. |

| 2 | Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.). | To neutralize the hydrobromic acid formed during the reaction. |

| 3 | Add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature. | To control the reaction rate and minimize side reactions. |

| 4 | Stir the reaction at room temperature or with gentle heating until the starting amine is consumed (monitored by TLC or LC-MS). | To drive the reaction to completion. |

| 5 | Work-up involves quenching the reaction, extraction, and purification by column chromatography. | To isolate the desired N-alkylated product. |

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This reaction is typically fast and high-yielding.

Reactivity as an Electrophile: Nucleophilic Substitution at the Carbon-Bromine Bond

The electrophilic carbon atom bearing the bromine is susceptible to attack by a range of nucleophiles. This allows for the introduction of various functional groups at the 4-position of the butane (B89635) chain.

Reaction with Azide (B81097): A synthetically useful transformation is the reaction with sodium azide to produce 4-azidobutan-1-amine (B146735).[1] This product is a valuable heterobifunctional linker, with the azide group available for "click chemistry" reactions and the amine group for reactions such as amidation.[2]

Experimental Protocol: Synthesis of 4-Azidobutan-1-amine

| Step | Procedure | Purpose |

| 1 | Dissolve this compound hydrobromide in a polar aprotic solvent such as DMF. | To create a suitable reaction medium. |

| 2 | Add sodium azide (typically 1.5-3.0 equivalents). | To act as the nucleophile. |

| 3 | Heat the reaction mixture (e.g., at 60-80 °C) and stir for several hours. | To facilitate the SN2 reaction. |

| 4 | Monitor the reaction by TLC or NMR spectroscopy. | To track the disappearance of the starting material and the formation of the product. |

| 5 | After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. | To isolate the crude product. |

| 6 | The crude product is then purified, often by column chromatography. | To obtain pure 4-azidobutan-1-amine. |

A reported synthesis of 4-azidobutan-1-amine from 1,4-diazidobutane (B1339667) via reduction with triphenylphosphine (B44618) in diethyl ether and water at 20°C for 24 hours resulted in a yield of 88.0%.

Spectroscopic Data

The structural integrity of this compound and its derivatives is confirmed through spectroscopic methods. For the hydrobromide salt of this compound, characteristic signals are observed in NMR spectroscopy.

| Nucleus | Chemical Shift (δ) ppm (Typical) | Assignment |

| ¹H NMR | ~3.4 | -CH₂-Br |

| ~3.0 | -CH₂-NH₃⁺ | |

| ~1.9 | -CH₂-CH₂-Br | |

| ~1.7 | -CH₂-CH₂-NH₃⁺ | |

| ¹³C NMR | ~48.5 | -CH₂-NH₂ |

| ~34.2 | -CH₂-Br | |

| ~25.8 | Central methylene (B1212753) carbons |

Applications in Drug Development and Medicinal Chemistry

The pyrrolidine ring system, readily accessible from this compound, is a prevalent scaffold in numerous biologically active compounds and approved drugs. Its utility is demonstrated in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), triptan-based drugs, and κ-opioid agonists. The ability to introduce diverse substituents onto the pyrrolidine ring makes this compound a valuable starting material in the development of new chemical entities. Furthermore, its conversion to 4-azidobutan-1-amine provides a gateway to bioconjugation and the synthesis of complex biomolecules.

Conclusion

This compound possesses a synthetically valuable dual reactivity profile. Its ability to act as both a nucleophile and an electrophile, coupled with its propensity for efficient intramolecular cyclization, makes it a powerful tool in the arsenal (B13267) of synthetic chemists. Understanding the factors that govern its reactivity allows for the strategic design of synthetic routes to a wide range of important nitrogen-containing molecules for applications in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols for 4-Bromobutan-1-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromobutan-1-amine as a versatile bifunctional building block in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data.

Introduction to this compound in Medicinal Chemistry

This compound is a valuable reagent in pharmaceutical synthesis due to its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic alkyl bromide. This unique combination allows for its use in a variety of chemical transformations to construct complex molecular architectures, particularly nitrogen-containing heterocyclic compounds that are prevalent in many drug classes.[1] Its hydrobromide salt is also commonly used in synthesis.

The primary applications of this compound in pharmaceutical development include:

-

Introduction of a 4-aminobutyl moiety: This functional group is present in several APIs and can influence their pharmacokinetic and pharmacodynamic properties.

-

Synthesis of heterocyclic systems: The dual reactivity of this compound facilitates the construction of pyrrolidine (B122466) and piperidine (B6355638) ring systems through intramolecular cyclization or by acting as a linker between two different molecular fragments.

-